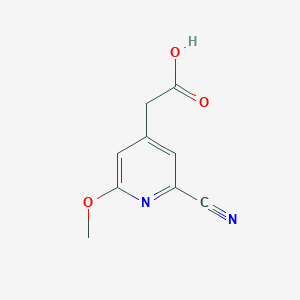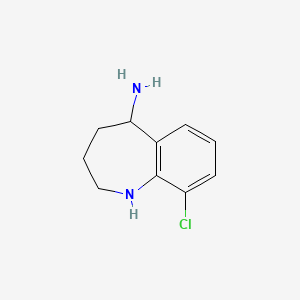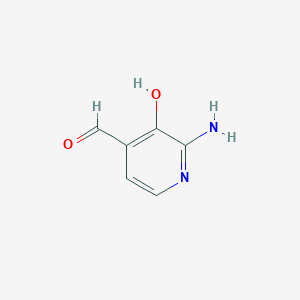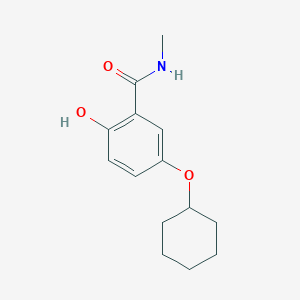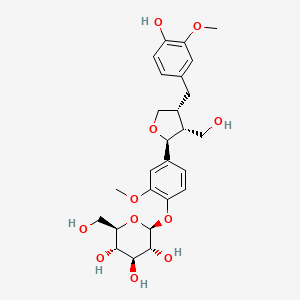
Lariciresinol 4'-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lariciresinol 4’-O-glucoside is a naturally occurring lignan glycoside found in various plants. It is a derivative of lariciresinol, a type of lignan, which is a class of phytoestrogens. These compounds are known for their antioxidant and potential health benefits. Lariciresinol 4’-O-glucoside has been identified in plants like Isatis indigotica and Oryza sativa, and it plays a role in the plant’s defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lariciresinol 4’-O-glucoside can be synthesized through the glycosylation of lariciresinol. The process involves the reaction of lariciresinol with glucose under specific conditions to form the glycoside bond. This reaction typically requires a catalyst and controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of lariciresinol 4’-O-glucoside often involves extraction from natural sources. The compound is extracted from plants like Isatis indigotica using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired glycoside .
Chemical Reactions Analysis
Types of Reactions: Lariciresinol 4’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Lariciresinol 4’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and lignan biosynthesis.
Biology: The compound is studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Research has shown that lariciresinol 4’-O-glucoside has potential anti-inflammatory and antiviral properties. .
Industry: The compound is used in the development of natural antioxidants and potential therapeutic agents.
Mechanism of Action
Lariciresinol 4’-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: The compound inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Antiviral Activity: It interferes with the replication of viruses like influenza A by modulating the host’s immune response.
Comparison with Similar Compounds
Lariciresinol 4’-O-glucoside is unique compared to other lignan glycosides due to its specific glycosylation pattern. Similar compounds include:
Secoisolariciresinol 4’-O-glucoside: Another lignan glycoside with similar antioxidant properties but different glycosylation.
Pinoresinol 4’-O-glucoside: Known for its anti-inflammatory and antioxidant activities.
These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and efficacy .
Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
KNFOHFRALRKTOJ-SAOYRWCPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



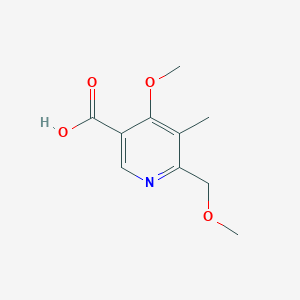




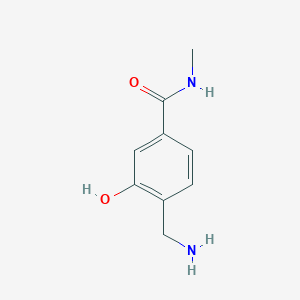
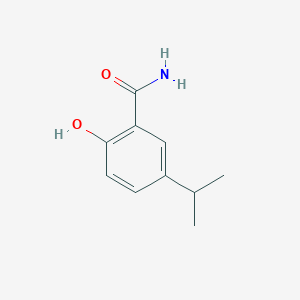

![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
